连二亚硫酸钠, 85%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

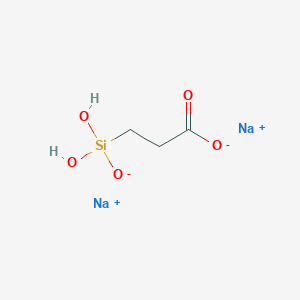

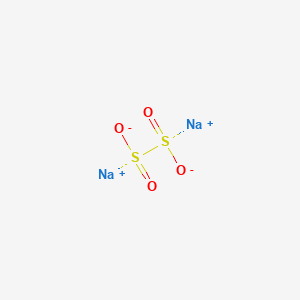

Sodium hydrosulfite (Sodium dithionite, Sodium hypodisulfite, Na2S2O4) is a white crystalline sodium salt. It decomposes in the presence of atmospheric oxygen to afford sodium hydrogen sulfate. It has been prepared by reducing sodium hydrogen sulfite in sulfurous acid solution with zinc. It is widely used for the decolorization prior to dyeing of cloths in the textile industry.

Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp.

Sodium dithionite is an inorganic sodium salt that is the disodium salt of dithionous acid. It has a role as a reducing agent and a bleaching agent. It contains a dithionite(2-).

Dithionite. The dithionous acid ion and its salts.

科学研究应用

摄影显影

摄影师和摄影领域的研究人员使用连二亚硫酸钠作为定影剂。它可以去除照相胶片上未反应的卤化银,这对显影图像的稳定性和清晰度至关重要。

这些应用中的每一个都表明了这种化学物质在各种科学研究和工业流程中的多功能性和重要性 . 连二亚硫酸钠作为还原剂、漂白剂和稳定剂的作用使其成为这些领域中不可或缺的组成部分。它与不同物质相互作用并改变其化学性质的能力是其广泛应用的基础。

作用机制

Target of Action

Sodium Hydrosulfite, also known as Sodium Dithionite (Na2S2O4), is primarily a reducing agent . It targets various chemical compounds, particularly aromatic nitro and diazonium compounds, and reduces them to anilines .

Mode of Action

Sodium Hydrosulfite interacts with its targets through a reduction process . It couples with formaldehyde to form a stable sodium formaldehyde sulfoxylate, which is then titrated with iodine . Any sulfites present are rendered unreactive to iodine by the formaldehyde .

Biochemical Pathways

The biochemical pathways affected by Sodium Hydrosulfite are primarily reduction pathways . The compound’s reducing ability enables it to alter the chemical structure of its targets, leading to downstream effects such as the conversion of aromatic nitro and diazonium compounds to anilines .

Pharmacokinetics

It’s known that sodium hydrosulfite is an active reducing agent, and exposure to humid air from the time the lot is sampled until it is analyzed could seriously alter the strength of active chemicals .

Result of Action

The primary result of Sodium Hydrosulfite’s action is the reduction of targeted compounds . For example, it enables the reduction of aromatic nitro and diazonium compounds to anilines . This change in chemical structure can have significant implications in various chemical processes.

Action Environment

The action of Sodium Hydrosulfite is influenced by environmental factors. It is stable in dry air but decomposes in hot water and in acid solutions . The amount of Hydrogen Sulfide gas evolved from Sodium Hydrosulfite solutions is noticeably increased when the pH of the solution is below the pH of 10.2 . This happens when the solution comes into contact with acidic materials or other materials that have a pH lower than 10.2 . The evolution of Hydrogen Sulfide gas can also be increased when the solution is heated above 120 °C .

生化分析

Biochemical Properties

Sodium Hydrosulfite can participate in biochemical reactions as a reducing agent. It can donate electrons to other molecules, such as enzymes and proteins, thereby altering their structure and function. The exact nature of these interactions depends on the specific biomolecules involved .

Cellular Effects

The effects of Sodium Hydrosulfite on cells are complex and can vary depending on the cell type and the concentration of Sodium Hydrosulfite. It can influence cell function by altering the redox state of the cell, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sodium Hydrosulfite exerts its effects primarily through its role as a reducing agent. It can bind to biomolecules and donate electrons, leading to changes in the structure and function of these molecules. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Hydrosulfite can change over time. This is due to its instability and tendency to degrade, especially when exposed to air. Long-term effects on cellular function observed in in vitro or in vivo studies include changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of Sodium Hydrosulfite in animal models can vary with different dosages. At low doses, Sodium Hydrosulfite may have beneficial effects, such as reducing oxidative stress. At high doses, it can have toxic or adverse effects, such as causing damage to cells and tissues .

Metabolic Pathways

Sodium Hydrosulfite can be involved in various metabolic pathways. As a reducing agent, it can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, Sodium Hydrosulfite can be transported and distributed through various mechanisms. These may involve specific transporters or binding proteins. The localization or accumulation of Sodium Hydrosulfite can be influenced by these factors .

Subcellular Localization

The subcellular localization of Sodium Hydrosulfite can affect its activity or function. Depending on its localization, Sodium Hydrosulfite can interact with different biomolecules and exert different effects. For example, if localized in the mitochondria, it could potentially influence mitochondrial function and energy metabolism .

属性

InChI |

InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXVOWTABLYPX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)S(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Sodium dithionite (Na2S2O4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)